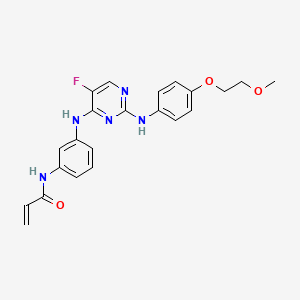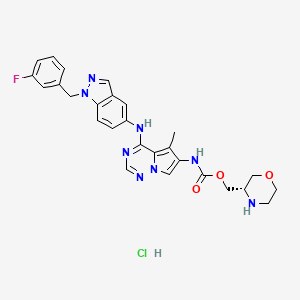
Cerdulatinib
Vue d'ensemble
Description
Cerdulatinib is a small molecule SYK/JAK kinase inhibitor in development for the treatment of hematological malignancies . It has the lowest nM IC50 values against TYK2, JAK1, JAK2, JAK3, FMS, and SYK . It is being developed by Portola Pharmaceuticals .
Molecular Structure Analysis
Cerdulatinib has a molecular formula of C20H27N7O3S and a molar mass of 445.54 g/mol . Its IUPAC name is 4-(Cyclopropylamino)-2-[4-(4-ethylsulfonylpiperazin-1-yl)anilino]pyrimidine-5-carboxamide .Chemical Reactions Analysis
Cerdulatinib demonstrates complete SYK and JAK pathway inhibition in whole blood of patients at tolerated exposures . Target inhibition correlated with serum cerdulatinib concentration, and IC50 values against B-cell antigen receptor (BCR), IL2, IL4, and IL6 signaling pathways were 0.27 to 1.11 μmol/L, depending on the phosphorylation event .Physical And Chemical Properties Analysis
Cerdulatinib is a small molecule with a molecular weight of 445.54 g/mol . It has a complex structure that includes a pyrimidine ring, which is likely key to its ability to inhibit SYK and JAK kinases .Applications De Recherche Scientifique
Treatment of Peripheral T-Cell Lymphoma (PTCL) and Cutaneous T-Cell Lymphoma (CTCL)
Cerdulatinib has shown promising results in the treatment of PTCL and CTCL. Pre-clinical data suggest a role for SYK and JAK signaling pathways as oncogenic drivers in these diseases . A Phase 2a study demonstrated good tolerability and clinical response in patients with relapsed/refractory PTCL and CTCL .
Treatment of Follicular Lymphoma
Cerdulatinib has been used as a monotherapy or in combination with Rituximab in patients with relapsed/refractory Follicular Lymphoma . The drug has shown efficacy in these patients, with a favorable safety profile .
Inhibition of SYK/JAK Kinase
Cerdulatinib is a small-molecule reversible ATP competitive inhibitor of SYK and JAK family members . This dual inhibition may perturb multiple and independent survival mechanisms in various lymphomas .
Treatment of B-cell Malignancies
In a phase 1 study in patients with B-cell malignancies, Cerdulatinib was identified with a favorable safety profile and initial evidence of clinical activity .
Anti-Inflammatory Applications
In animal models, Cerdulatinib has shown potential as an anti-inflammatory agent. It reduces inflammation in a rat model of autoimmune disease .
Blocking B-cell Activation
Cerdulatinib has been shown to block B-cell activation and alleviate splenomegaly induced by chronic BCR stimulation in mice .
Mécanisme D'action
Target of Action
Cerdulatinib is a dual inhibitor that targets two key cell signaling pathways: the spleen tyrosine kinase (SYK) and Janus kinase (JAK) family members . These kinases contribute to both tumor-intrinsic and microenvironment-derived survival signals, promoting cancer cell growth in certain B-cell malignancies .
Mode of Action
Cerdulatinib is a small-molecule ATP-competitive kinase reversible inhibitor . It interacts with its targets (SYK and JAK) by binding to the ATP-binding pocket of these kinases, thereby inhibiting their activity . This dual inhibition suppresses survival signals originating from both the B-cell receptor (BCR) and cytokine receptors .
Biochemical Pathways
The SYK and JAK pathways play critical roles in B-cell receptor (BCR) signaling and cytokine signaling, respectively . Cerdulatinib’s inhibition of these pathways leads to a decrease in BCR, IL2, IL4, and IL6 signaling . This results in a reduction of survival signals for the cancer cells, thereby inhibiting their growth .
Pharmacokinetics
This suggests that it is well absorbed in the gastrointestinal tract. The extent of target inhibition in whole-blood assays and suppression of inflammation correlated with serum Cerdulatinib concentration , indicating a relationship between drug concentration and its pharmacological effect.
Result of Action
Cerdulatinib has demonstrated anti-tumor activity in both ABC and GCB types of diffuse large B-cell lymphoma (DLBCL) . It induces apoptosis in these cell lines, which is associated with caspase-3 and PARP cleavage . Additionally, Cerdulatinib blocks the G1/S transition and causes cell cycle arrest, accompanied by inhibition of RB phosphorylation and down-regulation of cyclin E .
Action Environment
The action of Cerdulatinib can be influenced by the tumor microenvironment. SYK and JAK contribute to tumor-intrinsic and microenvironment-derived survival signals . Therefore, changes in the tumor microenvironment could potentially impact the efficacy of Cerdulatinib.
Safety and Hazards
Propriétés
IUPAC Name |
4-(cyclopropylamino)-2-[4-(4-ethylsulfonylpiperazin-1-yl)anilino]pyrimidine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N7O3S/c1-2-31(29,30)27-11-9-26(10-12-27)16-7-5-15(6-8-16)24-20-22-13-17(18(21)28)19(25-20)23-14-3-4-14/h5-8,13-14H,2-4,9-12H2,1H3,(H2,21,28)(H2,22,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGLPECHZZQDNCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C(C(=N3)NC4CC4)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N7O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001115521 | |
| Record name | Cerdulatinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001115521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1198300-79-6 | |
| Record name | 4-(Cyclopropylamino)-2-[[4-[4-(ethylsulfonyl)-1-piperazinyl]phenyl]amino]-5-pyrimidinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1198300-79-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cerdulatinib [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1198300796 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cerdulatinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15499 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cerdulatinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001115521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CERDULATINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D1LXQ45S1O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(R)-2-((6-((3'-(Aminomethyl)-5-methyl-[1,1'-biphenyl]-3-yl)oxy)-3,5-difluoropyridin-2-yl)oxy)butanoic acid](/img/structure/B611953.png)

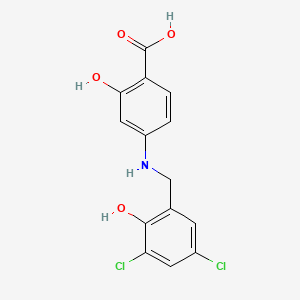

![3-[ethyl(oxan-4-yl)amino]-2-methyl-N-[(1-methyl-3-oxo-5,6,7,8-tetrahydro-2H-isoquinolin-4-yl)methyl]-5-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide](/img/structure/B611958.png)
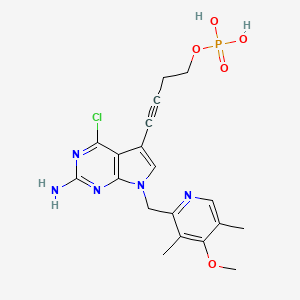
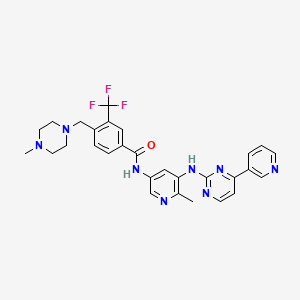

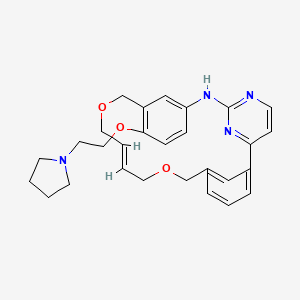
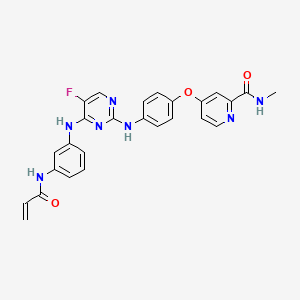
![9-(1-Methyl-4-pyrazolyl)-1-[1-(1-oxoprop-2-enyl)-2,3-dihydroindol-6-yl]-2-benzo[h][1,6]naphthyridinone](/img/structure/B611972.png)
